Benzylidène camphre

Vue d'ensemble

Description

Benzylidene camphor, also known as 3-benzylidene camphor, is a polycyclic organic compound. It is highly stable in ultraviolet light and is primarily used as a UV filter in cosmetic products. This compound absorbs UV rays, which are a significant cause of premature aging of the skin and the development of melanoma and other forms of skin cancer .

Applications De Recherche Scientifique

Benzylidene camphor has several scientific research applications, including:

Chemistry: Used as a UV filter in sunscreen formulations to protect the skin from harmful UV radiation.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential therapeutic applications, particularly in the prevention of skin cancer and other UV-induced skin disorders.

Industry: Used in the formulation of various cosmetic and personal care products, including sunscreens, lotions, and creams

Mécanisme D'action

Target of Action

Benzylidene camphor, also known as 3-Benzylidene camphor, is primarily used as a UV light absorber . It is an active ingredient in sunscreen products and is used to protect the skin from harmful UV rays . The primary targets of benzylidene camphor are the skin cells that it protects from UV radiation .

Mode of Action

Benzylidene camphor works by absorbing UV radiation and converting it into less damaging infrared radiation (heat) . This prevents the UV radiation from causing damage to the skin cells. It has also been shown to interact with estrogen receptors and the progesterone receptor .

Biochemical Pathways

It has been shown to interact with estrogen receptors and the progesterone receptor . This suggests that it may affect hormonal pathways in the body. Additionally, it has been reported to act with inflammatory pathways by activating p38 MAPK and NF-B, leading to the production of inflammatory TNF- and IL-6 .

Pharmacokinetics

It is known that benzylidene camphor is lipophilic, which suggests that it can be absorbed into the skin and potentially enter systemic circulation . Its lipophilicity also suggests that it could accumulate in certain tissues .

Result of Action

The primary result of benzylidene camphor’s action is the protection of skin cells from UV radiation . By absorbing UV radiation and converting it into less damaging heat, it prevents the UV radiation from causing cellular damage. It has also been shown to have a range of effects in different models, interacting with multiple pathways and causing long-term effects even at low doses .

Action Environment

Environmental factors can influence the action of benzylidene camphor. For example, a higher pH value and the presence of salinity can reduce the amount of sorption of benzylidene camphor . Additionally, benzylidene camphor can be released into the environment, where it can accumulate in aquatic organisms and potentially cause harm .

Analyse Biochimique

Biochemical Properties

Benzylidene camphor has been shown to interact with various biomolecules. For instance, it has been found to interact with proteins and enzymes involved in UV protection and skin health

Cellular Effects

Benzylidene camphor can have various effects on cells. For example, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Benzylidene camphor involves its ability to absorb UV radiation and dissipate it as heat through photo-induced geometrical isomerization This process helps protect the skin from the harmful effects of UV radiation

Temporal Effects in Laboratory Settings

The effects of Benzylidene camphor can change over time in laboratory settings. For instance, studies have shown that it can degrade over time when exposed to certain conditions

Dosage Effects in Animal Models

The effects of Benzylidene camphor can vary with different dosages in animal models. For example, studies have shown that it can cause abnormal development in zebrafish embryos at high concentrations

Metabolic Pathways

Benzylidene camphor is involved in various metabolic pathways. For instance, it has been shown to undergo degradation through hydroxylation and demethylation pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzylidene camphor can be synthesized through the condensation of camphor with benzaldehyde in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, resulting in the formation of benzylidene camphor .

Industrial Production Methods: In industrial settings, the production of benzylidene camphor follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Benzylidene camphor undergoes various chemical reactions, including:

Oxidation: Benzylidene camphor can be oxidized to form benzylidene camphor sulfonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form benzylidene camphor alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophilic reagents, such as halogens, nitrating agents, or sulfonating agents, in the presence of a catalyst.

Major Products Formed:

Oxidation: Benzylidene camphor sulfonic acid.

Reduction: Benzylidene camphor alcohol.

Substitution: Various substituted benzylidene camphor derivatives depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

Benzylidene camphor is often compared with other UV filters, such as:

4-Methylbenzylidene camphor (4-MBC): Similar in structure but has a methyl group on the benzylidene ring.

Benzophenone: Another class of UV filters that absorb UV radiation.

Octocrylene: A UV filter that absorbs both UVB and UVA rays.

Uniqueness of Benzylidene Camphor: Benzylidene camphor is unique due to its high stability in UV light and its ability to absorb UV rays effectively. It is less likely to cause allergic reactions compared to some other UV filters and is considered safe for use in cosmetic products at concentrations up to 2% .

Activité Biologique

Benzylidene camphor (3-BC) is a synthetic compound widely used as an ultraviolet (UV) filter in personal care products and materials for UV protection. Its biological activity has garnered attention due to its potential endocrine-disrupting effects, particularly in aquatic organisms and mammals. This article reviews the biological activities of benzylidene camphor, focusing on its effects on reproductive health, hormonal activity, and toxicological profiles based on diverse research findings.

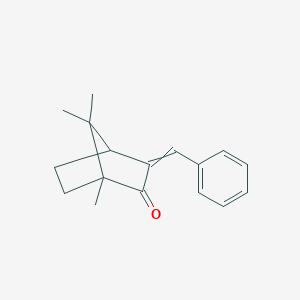

Benzylidene camphor is a derivative of camphor, characterized by its structural formula:

It is primarily utilized for its UV-absorbing properties, making it a common ingredient in sunscreens and cosmetic products.

Hormonal Activity

Research has indicated that benzylidene camphor exhibits estrogenic activity, which may influence reproductive health in various species. A significant study demonstrated that exposure to 3-BC affected the reproductive system of fathead minnows (Pimephales promelas), showing dose-dependent effects on fecundity and gonadal development. Specifically, exposure to concentrations of 74 μg/L resulted in a cessation of reproduction, while lower concentrations affected secondary sex characteristics and induced plasma vitellogenin production .

Table 1: Effects of Benzylidene Camphor on Fish Reproduction

| Concentration (μg/L) | Effect on Fecundity | Gonadal Development |

|---|---|---|

| 0.5 | Weak effect | Normal |

| 3 | Weak effect | Normal |

| 33 | Moderate effect | Minor abnormalities |

| 74 | Significant decrease | Inhibited development |

| 285 | Cessation | Severe inhibition |

Toxicological Studies

Toxicological assessments have revealed various impacts of benzylidene camphor on mammalian systems. Notably, studies involving rats indicated that oral administration led to changes in hormone levels, including increased luteinizing hormone (LH) and decreased follicle-stimulating hormone (FSH). These alterations suggest potential disruptions in the hypothalamus-pituitary-gonadal (HPG) axis .

In a comprehensive assessment, benzylidene camphor was found to have low dermal absorption rates but exhibited significant effects on liver function markers and cholesterol levels in animal models . The no-observed-adverse-effect level (NOAEL) for developmental toxicity was reported at 250 mg/kg body weight per day in pregnant mice without adverse maternal effects .

Case Studies

- Reproductive Effects in Fish : A study assessed the impact of benzylidene camphor on the reproductive health of fathead minnows over a 21-day exposure period. Results indicated significant alterations in gonadal histology and reproductive output at varying concentrations, highlighting the compound's potential as an endocrine disruptor .

- Hormonal Impact in Rats : Research evaluating the hormonal effects of camphor derivatives showed that administration led to increased LH levels while affecting FSH levels significantly. This suggests an intricate relationship between benzylidene camphor exposure and male reproductive health, potentially mediated through catecholamine pathways .

Propriétés

Numéro CAS |

15087-24-8 |

|---|---|

Formule moléculaire |

C17H20O |

Poids moléculaire |

240.34 g/mol |

Nom IUPAC |

(3E)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11+ |

Clé InChI |

OIQXFRANQVWXJF-ACCUITESSA-N |

SMILES isomérique |

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=CC=C3)C)C |

SMILES canonique |

CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |

Key on ui other cas no. |

36275-29-3 15087-24-8 |

Pictogrammes |

Health Hazard |

Synonymes |

3-benzyliden-1,7,7-trimethylbicyclo(2.2.1)heptan-2-on 3-benzylidene campho |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzylidene camphor interact with estrogen receptors?

A1: Research suggests that benzylidene camphor derivatives, particularly 3-benzylidene camphor (3-BC) and 4-methylbenzylidene camphor (4-MBC), can bind to estrogen receptors (ER), with 4-MBC exhibiting a preference for ER-β. [, , , , , , , ] This binding can lead to the activation of estrogen-responsive genes, mimicking the effects of natural estrogens.

Q2: What are the downstream effects of benzylidene camphor's interaction with endocrine receptors?

A2: Studies in fish and rats have shown that exposure to 3-BC and 4-MBC can lead to various developmental and reproductive effects, including:

- Vitellogenin induction in fish: This indicates estrogenic activity. [, , , , ]

- Delayed puberty in male rats: This suggests disruption of normal hormonal signaling. [, , ]

- Altered reproductive organ weights in both sexes: This indicates interference with reproductive development. [, , , ]

- Impaired sexual behavior in female rats: This suggests effects on the brain and neuroendocrine systems. [, , ]

- Changes in gene expression in the uterus, prostate, and brain: This demonstrates a molecular level impact on endocrine-sensitive tissues. [, , , ]

Q3: Are there concerns regarding human exposure to benzylidene camphor?

A3: While further research is needed to fully understand the potential risks of benzylidene camphor to humans, several factors raise concern:

- Widespread use in sunscreens and cosmetics: This leads to potential for significant human exposure. [, , , , , , ]

- Detection in human milk: This confirms that benzylidene camphor can be absorbed through the skin and pass into breast milk. [, , ]

- Presence in environmental samples: Benzylidene camphor has been detected in wastewater, rivers, lakes, and even fish, indicating potential for widespread environmental contamination and exposure. [, , , , ]

Q4: How does the estrogenic potency of benzylidene camphor compare to natural estrogens or other endocrine disruptors?

A4: Schlumpf et al. [, ] compared the estrogenic potency of 4-MBC and octyl methoxycinnamate (OMC) to ethinylestradiol and isoflavones (phytoestrogens) in uterotrophic assays. While 4-MBC and OMC displayed estrogenic effects, their potency was significantly lower than that of ethinylestradiol. Furthermore, the authors argue that the estrogenic load imposed by these UV filters at realistic exposure levels is likely to be much lower than the exposure to phytoestrogens through diet. []

Q5: What research is being done to assess the safety of benzylidene camphor and other UV filters?

A5: Researchers are investigating:

- Developing sensitive in vitro assays: These use fish or human cell lines to screen for endocrine activity. [, , ]

- Conducting in vivo studies: These use animal models, such as rats and fish, to assess developmental and reproductive toxicity. [, , , , ]

- Monitoring human exposure: This involves analyzing human samples, such as milk and urine, for the presence of UV filters. [, , ]

- Investigating the effects of UV filter mixtures: This is crucial as humans are exposed to a cocktail of chemicals through sunscreen use. [, , ]

Q6: What is the molecular formula and weight of benzylidene camphor?

A6: Benzylidene camphor, without specifying a particular isomer, has the molecular formula C17H20O and a molecular weight of 240.34 g/mol.

Q7: What spectroscopic data is available for characterizing benzylidene camphor?

A7: While the provided research doesn't delve into specific spectroscopic data, common techniques for characterizing benzylidene camphor and its derivatives include:

- Ultraviolet-visible (UV-Vis) spectroscopy: This can be used to study the UV absorption properties, which are crucial for its function as a UV filter. [, , , , ]

Q8: Are there concerns about the photostability of benzylidene camphor in sunscreen formulations?

A8: Photostability is crucial for the effectiveness of UV filters. While benzylidene camphor derivatives are commonly used in sunscreens, some studies have investigated their photostability under UV irradiation. [, ] These studies aim to understand how their UV absorption properties and chemical structure change upon exposure to sunlight, which can impact their long-term effectiveness.

Q9: How is benzylidene camphor incorporated into sunscreen formulations?

A9: Benzylidene camphor is typically used in combination with other UV filters to provide broad-spectrum protection against both UVA and UVB radiation. [, , , ] It is incorporated into various formulations, including emulsions, lotions, and creams, along with excipients that enhance its stability, spreadability, and water resistance. [, , , , ]

Q10: Are there any specific formulation challenges associated with benzylidene camphor?

A10: One study highlighted a potential yellow discoloration issue in formulations containing a dibenzoylmethane derivative and titanium oxide nanopigment. Interestingly, excluding benzylidene camphor-type compounds from the dibenzoylmethane derivatives was suggested to address this discoloration problem. []

Q11: Beyond sunscreens, are there other applications for benzylidene camphor derivatives?

A11: Research suggests potential applications in:

- Antioxidant agents: Some derivatives have shown antioxidant properties in vitro. [, ]

- Anti-inflammatory and anti-allergic treatments: This is an area of ongoing research, with some derivatives showing promise in preclinical studies. []

- Cancer prevention: This is another area of preliminary research, focusing on the potential of certain derivatives to inhibit cancer cell growth. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.